Isobornyl methacrylate

Description

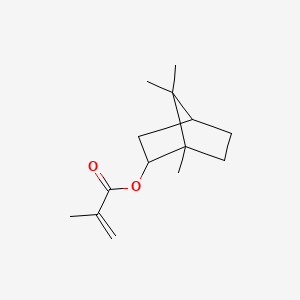

Structure

3D Structure

Properties

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXXETNIOYFMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860016 | |

| Record name | 2-Bornyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112-117 °C at 0.33 kPa | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.980 @ 25 °C | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7534-94-3, 16868-12-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bornyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Pathways and Reaction Engineering of Isobornyl Methacrylate

Direct Esterification Routes for Isobornyl Methacrylate (B99206) Synthesis

The most prevalent industrial method for producing isobornyl methacrylate is the direct esterification of camphene (B42988) with methacrylic acid. atamanchemicals.comlookchem.comchemicalbook.com This process involves the acid-catalyzed reaction between the alcohol group of isoborneol (B83184) (often formed in-situ from camphene) and methacrylic acid. rsc.org The success of this route is highly dependent on the careful control of reaction parameters and the selection of an appropriate catalyst to achieve high yield and selectivity.

Optimization of Reaction Parameters: Temperature, Time, and Molar Ratios

The efficiency of direct esterification is profoundly influenced by key reaction parameters, including temperature, reaction time, and the molar ratio of reactants. Optimizing these variables is crucial for maximizing the conversion of reactants and the selectivity towards the desired isobornyl methacrylate product.

Research and patented processes have identified specific conditions to achieve high yields. For instance, using certain catalysts, the reaction can be effectively carried out at temperatures ranging from 40°C to 120°C. google.comgoogle.com One study demonstrated that using the solid acid catalyst Amberlyst 15 at 60°C can result in an 80% yield with a selectivity of over 95%. smolecule.com The reaction time is also a critical factor, with typical durations ranging from 3 to 10 hours in a kettle reactor setup. google.com The molar ratio of methacrylic acid to camphene is another key variable, with ratios between 0.3:1 and 5:1 being explored to shift the reaction equilibrium towards product formation. google.com Methodologies like Response Surface Methodology (RSM) are often employed to systematically investigate the interplay between these parameters to identify the optimal conditions for maximizing product yield. researchgate.net

Below is a data table summarizing reaction conditions from various studies for the direct esterification synthesis of isobornyl methacrylate.

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Acid:Camphene) | Achieved Yield/Selectivity |

| Amberlyst 15 | 60 | Not Specified | Not Specified | ~80% Yield, >95% Selectivity smolecule.com |

| Phosphomolybdic Acid | 40 - 100 | Not Specified | Not Specified | High Yield google.com |

| Molecular Sieve (Kettle Reactor) | 20 - 120 | 3 - 10 | 0.3:1 to 5:1 | Selectivity up to 95.7% google.com |

| Molecular Sieve (Fixed-Bed Reactor) | 30 - 120 | Not Applicable (Space Velocity) | Not Specified | Selectivity up to 95.7% google.com |

Catalytic Systems in Esterification: Heterogeneous (e.g., Amberlyst 15) and Ionic Liquid Catalysts (e.g., [BMIM]BF4)

The choice of catalyst is fundamental to the direct esterification process, influencing reaction rates, selectivity, and the ease of product purification. A variety of catalytic systems have been successfully employed.

Heterogeneous Catalysts: Solid acid catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, potential for regeneration, and reduced corrosion issues compared to mineral acids. google.com

Amberlyst 15: This sulfonated polystyrene-divinylbenzene resin is a strong acidic ion-exchange resin that has proven effective in catalyzing the esterification of camphene and methacrylic acid. smolecule.comunicam.it Its use can lead to high yields and selectivities under relatively mild conditions. smolecule.com

Molecular Sieves: These materials, particularly in fixed-bed or kettle reactors, serve as effective and highly selective catalysts for the continuous production of IBOMA. google.com They offer gentle reaction conditions and are environmentally friendly. google.com

Heteropolyacids: Compounds like phosphomolybdic acid have been patented for this process. google.com A key advantage is their high activity, which allows for shorter reaction times. They can be precipitated and removed by filtration after the reaction, which simplifies product purification. google.com

Ionic Liquid Catalysts: Ionic liquids (ILs) are salts that are liquid at low temperatures (<100°C) and are considered green solvents due to their low vapor pressure. dokumen.pub

[BMIM]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate): This and similar imidazolium-based ionic liquids have been investigated as catalysts and reaction media for various chemical reactions. mdpi.comkoreascience.kr In the context of esterification, ILs can act as both catalyst and solvent, facilitating the reaction and allowing for easy separation and recycling of the catalyst. dokumen.pub While specific data on [BMIM]BF4 for IBOMA synthesis is limited, its effectiveness in promoting related reactions suggests its potential as an alternative catalytic system. koreascience.kr

Role of Polymerization Inhibitors (e.g., Phenothiazine) in Synthetic Yield and Selectivity

Methacrylate monomers are prone to spontaneous radical polymerization, especially at the elevated temperatures often required for esterification. acs.org To prevent this undesired side reaction, which reduces the yield of the monomer and can foul the reactor, polymerization inhibitors are essential. longchangchemical.com

Phenothiazine (B1677639) (PTZ): This is a highly effective inhibitor for the production of acrylates and methacrylates. acs.org Unlike some other inhibitors, its efficacy is not dependent on the presence of oxygen, making it suitable for processes run under an inert atmosphere. acs.org It functions by scavenging free radicals that would otherwise initiate polymerization. longchangchemical.com The use of phenothiazine is specifically noted in patents for the synthesis of isobornyl (meth)acrylate. google.com

Hydroquinone and its ethers (e.g., MeHQ): Hydroquinone monomethyl ether (MeHQ) is another common stabilizer. atamanchemicals.com However, its inhibitory action is dependent on the presence of dissolved molecular oxygen, which is consumed in the process. researchgate.net

The presence of an effective inhibitor is critical for maintaining high selectivity towards the monomer product and ensuring the operational stability of the synthesis process. acs.orglongchangchemical.com

Alternative Chemical Synthesis Methodologies

While direct esterification is a primary route, other synthetic strategies exist for the production of isobornyl methacrylate, including transesterification and other broad industrial approaches for methacrylate synthesis.

Methacrylate Transesterification Processes

Transesterification is a well-established method for producing various (meth)acrylate esters. google.com This process involves reacting an existing ester, such as methyl methacrylate (MMA), with an alcohol in the presence of a catalyst to exchange the alcohol group. google.com

Stage 1: Inexpensive, commercially available isobornyl acetate (B1210297) is reacted with methanol (B129727) and a transesterification catalyst. This reaction produces isoborneol and methyl acetate.

Stage 2: Without isolating the intermediates, methyl methacrylate is added to the reaction mixture. In the presence of the same catalyst, the newly formed isoborneol undergoes transesterification with the methyl methacrylate to yield the final product, isobornyl methacrylate.

This method is advantageous as it starts from a low-cost material and produces a high-purity raw ester that may not require purification by distillation. google.com Catalysts for this process can include calcium hydroxide, often in combination with salts like lithium chloride. google.com

Other Industrial Synthesis Approaches

General industrial methods for producing methacrylate esters can, in principle, be adapted for the synthesis of isobornyl methacrylate. atamanchemicals.com These routes typically generate a common intermediate like methacrylic acid or methyl methacrylate, which is then esterified with the desired alcohol, in this case, isoborneol.

Catalytic Oxidation of Isobutylene (B52900): This is a major industrial route for methyl methacrylate (MMA) production. atamanchemicals.commdpi.com The process typically involves the two-step vapor-phase oxidation of isobutylene. First, isobutylene is oxidized to methacrolein (B123484), and subsequently, the methacrolein undergoes oxidative esterification with methanol in the presence of a catalyst (e.g., a palladium-based catalyst) to form MMA. mdpi.com The resulting MMA could then be transesterified with isoborneol to produce IBOMA.

Reaction of Acetone (B3395972) with Hydrocyanic Acid (Acetone Cyanohydrin Route): This classic route involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin (ACH). atamanchemicals.com The ACH is then treated with concentrated sulfuric acid, which hydrolyzes and esterifies it in one step to form methacrylamide (B166291) sulfate. The subsequent reaction with an alcohol (like isoborneol) and water would yield the desired isobornyl methacrylate ester. atamanchemicals.com

Green Chemistry and Bio-Based Synthesis of Isobornyl Methacrylate

In response to growing environmental concerns and the need to shift away from fossil fuels, the principles of green chemistry are being integrated into the production of essential chemical monomers. mdpi.com Isobornyl methacrylate (IBOMA), a key monomer used in the formulation of high-performance polymers, is a significant candidate for sustainable synthesis pathways. mdpi.commdpi.com This section details the advancements in creating IBOMA from renewable, bio-based sources, with a specific focus on terpene-derived feedstocks and the methods for evaluating the monomer's renewable carbon content.

Utilization of Terpene-Derived Feedstocks (e.g., Camphor (B46023), Pinene) as Renewable Resources

The conventional synthesis of isobornyl methacrylate relies on petrochemical precursors. However, substantial research has demonstrated viable and efficient pathways using renewable feedstocks, particularly terpenes, which are naturally occurring hydrocarbons found in a wide variety of plants. sciforum.netresearchgate.net The most prominent bio-based route to IBOMA involves the use of camphene, a bicyclic monoterpene, as a key intermediate. researchgate.netatamanchemicals.com Camphene can be produced through the catalytic isomerization of α-pinene, a primary constituent of turpentine, which is an abundant byproduct of the pulp and paper industry. researchgate.net

Another significant natural feedstock is camphor, which can be extracted in high concentrations from the essential oils of plants like Artemisia arborescens. mdpi.comsciforum.net The synthesis of IBOMA from these terpenes generally follows a multi-step process:

Conversion of Feedstock to Isoborneol:

From Camphor: Camphor is reduced to a mixture of isoborneol and its isomer, borneol. mdpi.com This reduction is often achieved using reagents like sodium borohydride (B1222165) in methanol. mdpi.com

From Camphene: Camphene undergoes direct esterification with an acid, such as methacrylic acid, to form isobornyl methacrylate. atamanchemicals.comlookchem.com This reaction requires a catalyst to proceed efficiently. google.com

Esterification to Isobornyl Methacrylate:

The isoborneol/borneol mixture derived from camphor is reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to yield isobornyl/bornyl methacrylate. mdpi.com

Alternatively, in the camphene route, direct esterification with methacrylic acid produces IBOMA. lookchem.com Various catalysts, including phosphomolybdic acid, have been shown to be effective for this transformation. google.com

The utilization of terpenes such as camphor and pinene represents a significant step towards sustainability by replacing finite fossil-fuel resources with renewable biomass. sciforum.netresearchgate.net Research has shown that camphor, purified from essential oils, can be successfully modified to produce isobornyl methacrylate, highlighting the potential of natural resources as building blocks for advanced materials. mdpi.com

Table 1: Bio-Based Synthesis Pathways for Isobornyl Methacrylate

Renewable Feedstock Key Intermediate Primary Reaction Steps Reference α-Pinene Camphene 1. Isomerization of α-pinene to camphene.

2. Direct esterification of camphene with methacrylic acid. researchgate.net Camphor Isoborneol/Borneol 1. Reduction of camphor to isoborneol/borneol mixture.

2. Esterification of the alcohol mixture with a methacrylic acid derivative. sciforum.net

Evaluation of Renewable Carbon Content in Synthesized Monomer

A key metric for assessing the sustainability of bio-based products is their renewable carbon content. This value quantifies the proportion of carbon in the material that originates from biomass rather than from fossil fuels. Several standards and methods exist for this evaluation, with the most common being ISO 16620-1. google.com

For isobornyl methacrylate (C₁₄H₂₂O₂), the renewable content depends on the origin of its two main structural components: the isobornyl group (from the terpene) and the methacrylate group.

Terpene-Derived Portion: The isobornyl group (C₁₀) is derived from renewable terpenes like camphene or camphor, making these ten carbon atoms 100% bio-based. researchgate.net

Methacrylate Portion: The methacrylate group (C₄) is typically derived from methacrylic acid or its derivatives. If this precursor is synthesized from petrochemical sources, these four carbon atoms are fossil-based.

In a common hybrid synthesis scenario where bio-based isoborneol is reacted with petroleum-based methacrylic acid, the resulting isobornyl methacrylate has a significant renewable carbon content. sciforum.net Specifically, 10 of the 14 carbon atoms are from a renewable source. This leads to a calculated bio-based carbon content of approximately 71% (10 out of 14 carbons). researchgate.netulprospector.com Some studies have reported achieving an 80% renewable-carbon-based methacrylic monomer from camphor, which likely involves a partially bio-derived methacrylate component or a different calculation basis. mdpi.comsciforum.net

The ultimate goal of green synthesis is to produce a 100% bio-based monomer. This could be achieved if the methacrylic acid itself were derived from renewable resources, for example, through the decarboxylation of bio-based itaconic or citric acid. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Isobornyl methacrylate Camphor Pinene Camphene Isoborneol Methyl methacrylate Formic acid Acetic acid Methanol Borneol α-pinene Acetone Hydrogen cyanide Methacrylic acid Sodium borohydride Methacryloyl chloride Triethylamine Phosphomolybdic acid Itaconic acid Citric acid

Polymerization Science of Isobornyl Methacrylate

Free Radical Polymerization of Isobornyl Methacrylate (B99206)

Free radical polymerization is a widely utilized method for synthesizing polymers from vinyl monomers, including isobornyl methacrylate (IBOMA). This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals. The bulky isobornyl group in IBOMA introduces significant steric hindrance, which influences the polymerization kinetics and the properties of the resulting polymer. eastomat.comasianpubs.org

Mechanistic Investigations of Homopolymerization

The homopolymerization of isobornyl methacrylate via free-radical pathways has been the subject of kinetic and mechanistic studies. A key characteristic of this process is the "gel effect," also known as the Tromsdorff effect, where a significant auto-acceleration in the polymerization rate is observed. arxiv.org This phenomenon is attributed to a decrease in the termination rate constant as the viscosity of the reaction medium increases, which hinders the diffusion of growing polymer chains. arxiv.orgarxiv.org

The bulky, bridged, nonpolar bicyclic hydrocarbon structure of the isobornyl group provides exceptional steric hindrance. eastomat.com This steric bulk can influence the reactivity of the IBOMA monomer during homopolymerization. mdpi.com

Initiator Systems and Their Influence on Polymerization Kinetics

The choice of initiator system plays a crucial role in the free radical polymerization of isobornyl methacrylate, influencing both the rate of polymerization and the properties of the final polymer. Commonly used initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). arxiv.orgresearchgate.nettandfonline.com

The concentration of the initiator directly affects the polymerization rate. An increase in the initiator concentration leads to a higher number of generated radicals, resulting in a faster polymerization rate. nih.gov For instance, in the polymerization of methyl methacrylate (a related monomer), increasing the concentration of benzoyl peroxide shortens the curing time and the time required to reach the maximum polymerization rate. nih.gov

The kinetics of IBOMA polymerization initiated by benzoyl peroxide at 80°C have been studied using differential scanning calorimetry (DSC). arxiv.orgresearchgate.net These studies have shown that the polymerization is arrested by vitrification at a final conversion of approximately 80%. arxiv.org The kinetic data for polymerization in a nitrogen atmosphere can be fitted using known initiation and propagation rate constants, with the termination rate being controlled by translational diffusion as described by the free-volume model. arxiv.org

| Initiator System | Monomer | Key Findings |

| Benzoyl Peroxide (BPO) | Isobornyl Methacrylate (IBOMA) | Polymerization at 80°C is arrested by vitrification at ~80% conversion. Kinetics can be modeled using free-volume theory for the termination step. arxiv.orgresearchgate.net |

| 2,2'-Azobisisobutyronitrile (AIBN) | Methyl Methacrylate (MMA) | Used as a standard initiator in kinetic studies. tandfonline.comkpi.ua |

| Benzoyl Peroxide (BPO) / N,N-dimethylaniline (DMA) | Methacrylate Bone Cement | Increasing BPO concentration increases the polymerization rate and shortens the setting time. nih.gov |

Solvent Effects on Free Radical Polymerization Processes

Solvents can significantly influence the free-radical polymerization of isobornyl methacrylate. acs.orgepa.gov Studies using the pulsed laser initiated polymerization-size-exclusion chromatography (PLP-SEC) method have investigated the propagation kinetics of IBOMA in various organic solvents, including toluene (B28343), tetralin, tetrahydrofuran (B95107) (THF), methyl isobutyrate, and phenethyl isobutyrate. acs.orgepa.gov

A key finding is that while the activation energy of the apparent propagation rate coefficient (kp,app) is not affected by the solvent type or concentration, the value of kp,app can differ significantly from that in bulk polymerization. acs.orgepa.gov For IBOMA, a solvent-induced decrease in the propagation rate of up to 52% has been observed in THF. acs.orgepa.gov

This change in propagation rate is not attributed to an intrinsic kinetic effect but rather to variations in the local monomer concentration near the growing free-radical chain end. acs.orgepa.gov These variations in local monomer concentration are proposed to arise from differences in the molar volumes of the monomer and the solvent. acs.orgepa.gov A linear correlation has been established between the solvent-induced changes in the propagation rate and the difference in molar volumes of the monomer and the solvent, a correlation that holds for both IBOMA and methyl methacrylate. acs.orgepa.gov

| Solvent | Monomer | Effect on Propagation Rate (kp,app) |

| Tetrahydrofuran (THF) | Isobornyl Methacrylate (IBOMA) | Up to 52% decrease compared to bulk. acs.orgepa.gov |

| Toluene | Isobornyl Methacrylate (IBOMA) | Investigated as a solvent for polymerization. acs.orgepa.gov |

| Tetralin | Isobornyl Methacrylate (IBOMA) | Investigated as a solvent for polymerization. acs.orgepa.gov |

| Methyl Isobutyrate | Isobornyl Methacrylate (IBOMA) | Investigated as a solvent for polymerization. acs.orgepa.gov |

| Phenethyl Isobutyrate | Isobornyl Methacrylate (IBOMA) | Investigated as a solvent for polymerization. acs.orgepa.gov |

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. These methods have been successfully applied to the polymerization of isobornyl methacrylate.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that has been effectively used for the controlled polymerization of isobornyl methacrylate. mdpi.comnih.gov This technique allows for the synthesis of poly(isobornyl methacrylate) (PIBOMA) with controlled molecular weights and low dispersity indices (Mw/Mn < 1.35). mdpi.com

The RAFT polymerization of IBOMA has been carried out using chain transfer agents such as 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) in a high boiling point solvent like 1,1,2-trichloroethane. mdpi.com Studies have shown a linear increase in the number average molecular weight (Mn) with monomer conversion, which is characteristic of a controlled polymerization process. mdpi.com However, discrepancies between the theoretical and experimental Mn values have been observed, which may be due to the steric hindrance of the bulky isobornyl group affecting the monomer's reactivity or inaccuracies in GPC calibration with PMMA standards. mdpi.com

RAFT polymerization has also been employed to synthesize statistical copolymers of N-vinylpyrrolidone (NVP) and isobornyl methacrylate. nih.govmdpi.com The choice of RAFT agent is crucial for controlling the polymerization of different monomer types. merckmillipore.comsigmaaldrich.com Trithiocarbonates are generally effective for more activated monomers like methacrylates. merckmillipore.commdpi.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique. While detailed kinetic modeling studies have been performed on the ATRP of isobornyl acrylate (B77674) (iBoA), a structurally similar monomer, specific studies on the ATRP of isobornyl methacrylate are less prevalent in the provided search results. acs.orgresearchgate.net

The ATRP of isobornyl acrylate has been successfully modeled, showing good agreement with experimental data for polymerization rate, average chain length, and polydispersity index under various conditions. acs.orgresearchgate.net These studies indicate that termination reactions are subject to diffusional limitations throughout the polymerization, and at high conversions, diffusional limitations on the deactivation step also become significant. acs.orgresearchgate.net

For other methacrylate monomers, such as but-3-en-1-yl methacrylate, ATRP has been shown to be a well-controlled polymerization process, yielding polymers with low polydispersity (1.1-1.3). chemrestech.comchemrestech.com This suggests that ATRP could likely be a viable method for the controlled polymerization of isobornyl methacrylate, although specific catalyst systems and conditions would need to be optimized.

Nitroxide Mediated Polymerization (NMP)

Nitroxide-mediated polymerization (NMP) has emerged as a robust method for the controlled polymerization of isobornyl methacrylate (IBOMA), enabling the synthesis of well-defined polymers with tunable properties. This technique facilitates the creation of complex macromolecular architectures with low dispersity and high chain end fidelity. acs.org

Research has demonstrated the successful NMP of IBOMA, often in copolymerization with other monomers to tailor the final properties of the material. For instance, IBOMA has been copolymerized with tridecyl methacrylate (TDMA) and acrylonitrile (B1666552) (AN) using the unimolecular initiator BlocBuilder-MA™. These polymerizations, conducted at 100 °C, exhibited controlled characteristics, including a linear increase in number average molecular weight (Mn) with conversion up to approximately 40% and low dispersity (Đ < 1.5). researchgate.net The resulting statistical quadripolymers, incorporating 2-hydroxyethyl methacrylate (HEMA), demonstrated a tunable glass transition temperature (Tg) that decreased with increasing TDMA content. researchgate.net

Similarly, the copolymerization of IBOMA with β-myrcene (My), a natural diene, has been achieved via NMP in bulk at 100 °C using the SG1-based BlocBuilder™ alkoxyamine. rsc.org The reactivity ratios indicated the potential for creating gradient copolymers. rsc.org This work also led to the synthesis of IBOMA-My-IBOMA triblock copolymers, which are mostly bio-sourced thermoplastic elastomers. These materials displayed two distinct glass transition temperatures, suggesting micro-phase separation, a finding that was confirmed by atomic force microscopy (AFM). rsc.org

The control in NMP of methacrylates can be challenging, often requiring the use of a controlling comonomer like styrene (B11656) or acrylonitrile. acs.orgacs.org However, advancements in initiator design have expanded the range of monomers that can be successfully polymerized via NMP. acs.org For instance, photo-induced NMP has been successfully applied to various methacrylate esters, yielding polymers with relatively narrow molecular weight distributions. scirp.org

Table 1: Examples of Nitroxide Mediated Polymerization of Isobornyl Methacrylate

Anionic Polymerization of Isobornyl Methacrylate

Anionic polymerization offers another powerful route for the synthesis of well-defined polymers from isobornyl methacrylate, allowing for precise control over molecular weight and architecture.

Influence of Solvent (e.g., THF, Toluene) and Temperature on Polymer Tacticity

The tacticity of poly(isobornyl methacrylate) (PIBOMA), which describes the stereochemical arrangement of the bulky isobornyl groups along the polymer chain, is significantly influenced by the conditions of anionic polymerization, particularly the solvent and temperature.

In the anionic polymerization of methacrylates like methyl methacrylate (MMA), the choice of solvent plays a crucial role. Polar solvents like tetrahydrofuran (THF) generally favor the formation of syndiotactic polymers, especially at low temperatures. For instance, the anionic polymerization of MMA in THF at -78°C is known to produce highly syndiotactic polymers. aston.ac.ukacs.org Conversely, nonpolar solvents such as toluene tend to promote the formation of isotactic polymers. aston.ac.ukacs.org This is attributed to the nature of the propagating ion pair; in polar solvents, solvent-separated ion pairs dominate, leading to syndiotactic placement, while in nonpolar solvents, contact ion pairs favor isotactic enchainment. The addition of certain ligands can further influence tacticity. For example, the use of 18-crown-6 (B118740) in the anionic polymerization of MMA in toluene can lead to predominantly syndiotactic PMMA. acs.org

Temperature also has a pronounced effect on tacticity. Generally, lower polymerization temperatures lead to higher stereoregularity. For MMA, decreasing the polymerization temperature in toluene/cyclohexane mixtures resulted in higher syndiotacticity. aston.ac.uk Similarly, in free-radical polymerization, increasing the temperature for MMA polymerization leads to a decrease in syndiotacticity. researchgate.net While specific studies on the anionic polymerization of IBOMA detailing these effects are less common, the principles observed for other methacrylates are expected to apply. The bulky isobornyl group likely introduces significant steric hindrance, which would further influence the stereochemical outcome of the polymerization.

Controlled Anionic Polymerization for Defined Architectures

Living anionic polymerization is a key technique for creating polymers with well-defined architectures, such as block copolymers. This has been successfully applied to IBOMA. For example, poly(isobornyl methacrylate-co-methyl methacrylate)-b-polybutadiene-b-poly(isobornyl methacrylate-co-methyl methacrylate) (I/MBM/I) block copolymers have been synthesized via sequential anionic polymerization. acs.org This process, initiated by m-diisopropenylbenzene/tert-butyllithium in THF at -78°C, yielded block copolymers with a narrow molecular weight distribution (Mw/Mn = 1.1). acs.org The ability to create such block copolymers opens up possibilities for materials with specific morphologies and properties. For instance, IBI triblock copolymers (where I is poly(IBMA) and B is poly(butadiene)) have been shown to exhibit a lamellar morphology. acs.org

The synthesis of well-defined macromolecular architectures often involves iterative methodologies combining living anionic polymerization with specialized linking chemistry. nih.gov This approach allows for the creation of complex structures like dendritic and star-shaped polymers. While not explicitly detailed for IBOMA in the provided context, the principles of using living anionic polymerization to create block copolymers with IBOMA demonstrate its potential for incorporation into more complex, controlled architectures. acs.orguliege.benih.gov

Table 2: Anionic Polymerization of Isobornyl Methacrylate and Related Monomers

Emulsion and Suspension Polymerization of Isobornyl Methacrylate

Emulsion and suspension polymerization are important industrial techniques for producing polymers in aqueous dispersed systems. However, the application of these methods to highly hydrophobic monomers like isobornyl methacrylate presents unique challenges.

Challenges in Waterborne Systems: High Hydrophobicity Leading to Coagulation

The primary challenge in the emulsion polymerization of IBOMA is its high hydrophobicity. ehu.esresearchgate.net This low water solubility hinders the efficient transport of monomer from the droplets to the growing polymer particles, which can lead to coagulation and instability of the latex. ehu.esresearchgate.net Studies on the batch emulsion homopolymerization of IBOMA have shown the formation of significant amounts of coagulum, even with the use of various ionic and non-ionic surfactants. ehu.es This is likely due to mass transport limitations, where the rate of polymerization in the particles outpaces the rate of monomer diffusion from the droplets. ehu.es

In surfactant-free emulsion polymerization, the low concentration of hydrophobic monomers like IBOMA in the aqueous phase significantly affects the nucleation mechanism, potentially leading to instability. ehu.es The high glass transition temperature of poly(isobornyl methacrylate) also means that any coagulated polymer is hard and difficult to remove. ehu.es

Strategies for Enhancing Emulsion Stability: Role of Surfactants (e.g., Anionic Sodium, Non-ionic, Polymerizable), Cyclodextrin (B1172386), and Hydrophilic Comonomers

To overcome the challenges of IBOMA emulsion polymerization, various strategies have been developed to enhance colloidal stability.

Surfactants : The choice of surfactant is critical. While conventional anionic and non-ionic surfactants have been used, they may not always prevent coagulation. ehu.es Polymerizable surfactants, which can covalently bond to the polymer particles, have been investigated to improve latex stability. researchgate.net However, in some cases, such as with certain anionic polymerizable surfactants, bridging flocculation can occur, leading to coagulation. researchgate.net

Hydrophilic Comonomers : The addition of a small amount of a more hydrophilic comonomer can significantly improve the stability of the emulsion polymerization. For instance, substituting just 5% of IBOMA with methyl methacrylate (MMA) has been shown to dramatically reduce the amount of coagulum formed. ehu.esresearchgate.net However, the addition of other hydrophilic monomers like methacrylic acid can sometimes increase coagulation, possibly due to the formation of water-soluble oligomers that induce bridging flocculation. ehu.es

Cyclodextrin : Cyclodextrins can act as phase transfer agents, encapsulating hydrophobic monomers to form water-soluble inclusion complexes. researchgate.netresearchgate.net This facilitates the transport of the hydrophobic monomer through the aqueous phase to the polymerizing particles. researchgate.net This approach has been successfully used in the emulsion polymerization of other hydrophobic monomers like stearyl acrylate and can be a viable strategy for IBOMA. researchgate.net For instance, in a seeded semibatch emulsion polymerization, the use of cyclodextrin in the seed has been employed to incorporate a hydrophobic fluorinated acrylate monomer. dntb.gov.ua

Miniemulsion Polymerization : This technique, where monomer droplets are stabilized by a combination of a surfactant and a costabilizer to prevent Ostwald ripening, can also be employed for hydrophobic monomers. chemrxiv.org The polymerization occurs within the monomer nanodroplets, circumventing the need for monomer transport through the aqueous phase. chemrxiv.org

Table 3: Strategies for Stable Emulsion Polymerization of Hydrophobic Monomers

Compound List

Table 4: List of Chemical Compounds

Semi-Batch Polymerization Techniques for Copolymerization Control

Semi-batch polymerization is a preferred industrial process for the copolymerization of acrylate and methacrylate monomers, including isobornyl methacrylate (IBOMA). ehu.esresearchgate.net This technique offers significant advantages over conventional batch processes, particularly in controlling the copolymer's final properties. The primary benefits include superior management of reaction heat, which enhances process safety, and the ability to produce a much more homogeneous copolymer. ehu.esresearchgate.net This homogeneity is crucial when copolymerizing monomers with different reactivity ratios, as it helps to overcome these disparities and ensure a consistent polymer chain composition. ehu.esresearchgate.net

In the context of IBOMA, which is highly hydrophobic, semi-batch emulsion polymerization has been studied to create bio-based latexes suitable for coatings. ehu.es For instance, research on the copolymerization of IBOMA with 2-octyl acrylate (2-OA) utilized semi-batch techniques to systematically study the effects of solids content and copolymer composition. ehu.es The batch emulsion homopolymerization of IBOMA can be challenging and lead to coagulation, likely due to mass transport limitations arising from its hydrophobicity. ehu.es

Furthermore, modeling and simulation have been employed to optimize semi-batch processes involving methacrylates. Models for simulating methyl methacrylate (MMA) polymerization in a semi-batch reactor have been developed, and studies have investigated the effect of chain transfer agents in poly(methyl methacrylate-co-isobornyl methacrylate) synthesis. researchgate.net Advanced techniques like nitroxide-mediated polymerization (RDRP) have also been adapted to semi-batch conditions to synthesize poly(methyl methacrylate) and block copolymers, demonstrating the versatility of this method in creating complex polymer architectures. rsc.org Control over the process can be fine-tuned through various initiator feeding policies, which can dramatically alter the molecular weight and its distribution in the final polymer. mdpi.com

| Feature | Batch Polymerization | Semi-Batch Polymerization |

|---|---|---|

| Process Control | Limited control once initiated | High degree of control over feeding rates and reaction conditions mdpi.com |

| Heat Management | Can lead to exothermic runaway | Better control over reaction heat, leading to a safer process ehu.esresearchgate.net |

| Copolymer Homogeneity | Can result in heterogeneous composition due to reactivity differences | Produces a more homogeneous copolymer, overcoming reactivity ratio differences ehu.esresearchgate.net |

| Handling of Hydrophobic Monomers | Challenging; may lead to coagulation (e.g., IBOMA homopolymerization) ehu.es | More suitable for incorporating hydrophobic monomers like IBOMA into stable latexes ehu.es |

Photopolymerization and UV-Curing Systems

Photopolymerization, commonly known as UV curing, is a technology that utilizes light energy to initiate a rapid polymerization reaction, transforming a liquid formulation into a solid polymer. nih.gov This process is characterized by its high speed, energy efficiency, and solvent-free formulations, making it an environmentally friendly alternative to traditional thermal curing methods. nih.govemerald.com The reaction is typically carried out at ambient temperature. nih.gov Isobornyl methacrylate is frequently incorporated into UV-curable formulations as a reactive diluent, where its bulky, bicyclic structure contributes to properties such as improved thermal stability and hardness in the final cured material. emerald.com

The basic UV-curable system consists of monomers and/or oligomers, a photoinitiator, and various additives. emerald.com The photoinitiator is a key component that absorbs UV radiation (typically in the 300–400 nm range) and fragments into reactive radical species, which in turn initiate the polymerization of the (meth)acrylate double bonds. nih.gov The kinetics of these rapid reactions can be monitored in real-time using specialized techniques such as in situ NMR, which has been applied to the bulk photopolymerization of IBOMA systems. nih.gov

Photoinitiator Chemistry (e.g., α-hydroxyl ketone based) and Efficiency in Isobornyl Methacrylate Formulations

The choice of photoinitiator is critical as its chemical nature and efficiency directly influence the cure speed and final properties of the polymer. researchgate.net Photoinitiators are broadly classified into two types. Type I, or cleavage photoinitiators, undergo unimolecular bond cleavage upon irradiation to form radicals. researchgate.netmdpi.com Type II initiators undergo a bimolecular reaction, abstracting a hydrogen atom from a co-initiator or synergist to generate radicals. researchgate.net

In formulations containing isobornyl methacrylate, Type I photoinitiators are common, with α-hydroxy ketone derivatives being a prominent subclass. researchgate.netresearchgate.net These compounds, such as 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (Irgacure 651), are known for their high reactivity. mdpi.comacs.orgsemanticscholar.org Upon absorbing UV light, an α-hydroxy ketone cleaves (a Norrish Type I reaction) to produce two radical fragments, both of which can initiate polymerization. mdpi.comconicet.gov.ar For example, the photolysis of 2,2-dimethoxy-2-phenylacetophenone produces dimethoxybenzyl and benzoyl radicals. conicet.gov.ar

The efficiency of a photoinitiator in an IBOMA formulation depends on several factors, including its absorption characteristics matching the UV lamp's output, the quantum yield of radical formation, and its reactivity with the methacrylate monomers. nih.govkent.ac.uk Studies have shown that the polymerization rate and degree of conversion can vary significantly with different initiators. For example, in one study, the photopolymerization rate of a formulation was found to be higher when using Irgacure 819, a bisacylphosphine oxide (BAPO) initiator, which is also a Type I initiator known for high efficiency. researchgate.netethz.ch Conversely, another study noted a low degree of conversion (<50%) in an IBOMA formulation cured with a different photoinitiator, highlighting the importance of proper selection. aidic.it

| Photoinitiator Type | Example Compound(s) | Key Research Findings | Reference |

|---|---|---|---|

| α-Hydroxy Ketone (Type I) | Irgacure 2959, Darocur 1173 | Used for bulk photocopolymerization of IBOMA at ambient temperature. Cleaves into two initiating radicals upon irradiation. | mdpi.comresearchgate.netresearchgate.net |

| α-Hydroxy Ketone (Type I) | 2,2-dimethoxy-2-phenylacetophenone (Irgacure 651) | Efficiently photolyzes to produce benzoyl radicals. Its initial concentration influences the molecular weight and polydispersity of the resulting polymer. | semanticscholar.org |

| Bisacylphosphine Oxide (BAPO) (Type I) | Irgacure 819 | Demonstrated higher photopolymerization rates in some urethane (B1682113) dimethacrylate systems due to its synergic action. | researchgate.net |

| Monoacylphosphine Oxide (Type I) | Lucirin TPO | Shows very high efficiency when irradiated with a QTH lamp due to high quantum yield and good spectral overlap with the light source. | nih.gov |

Ambient Temperature Photopolymerization Studies with UV-Visible Irradiation

Photopolymerization of isobornyl methacrylate is readily carried out at ambient temperature, which is a significant advantage of UV-curing technology. nih.gov Research has specifically investigated the ambient temperature photocopolymerization of IBOMA with other monomers to understand their relative reactivities and the properties of the resulting copolymers.

One such study focused on the bulk photocopolymerization of IBOMA with tetrahydrofurfuryl methacrylate (THFMA), using a low concentration of an α-hydroxyl ketone based photoinitiator. researchgate.net The polymerization was initiated using a low-intensity UV-Visible lamp (0.4 mW cm⁻²) for a short duration (6 minutes). researchgate.netresearchgate.net The study determined the monomer reactivity ratios, which quantify the relative tendency of a monomer to react with a propagating radical chain over reacting with the other monomer type. The results, calculated using several methods, consistently showed that the reactivity ratio of THFMA was higher than that of IBOMA. researchgate.netresearchgate.net This indicates that the THFMA monomer is more readily incorporated into the growing polymer chain compared to the bulkier IBOMA monomer under these conditions. researchgate.net

The thermal properties of the resulting copolymers were also analyzed. It was found that the glass transition temperature (Tg) of the copolymers increased as the proportion of isobornyl methacrylate in the polymer increased. researchgate.netresearchgate.netresearchgate.net This is an expected outcome, as the rigid and bulky bicyclic structure of the isobornyl group restricts the mobility of the polymer chains, thus elevating the Tg.

| Parameter | Details | Reference |

|---|---|---|

| Monomer System | Tetrahydrofurfuryl methacrylate (THFMA) and Isobornyl methacrylate (IBOMA) | researchgate.net |

| Polymerization Type | Bulk photopolymerization at ambient temperature | researchgate.net |

| Initiation System | α-hydroxyl ketone based photoinitiator | researchgate.netresearchgate.net |

| Irradiation Source | UV-Visible lamp with a fixed low intensity of 0.4 mW cm⁻² | researchgate.netresearchgate.net |

| Key Finding: Reactivity | Monomer reactivity ratio of THFMA was higher than that of IBOMA. | researchgate.netresearchgate.net |

| Key Finding: Thermal Properties | The glass transition temperature (Tg) of the copolymers increased with an increase in IBOMA content. | researchgate.netresearchgate.netresearchgate.net |

Copolymerization Behavior and Polymer Architecture

Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the comonomer. This ratio dictates the composition and microstructure of the final copolymer.

The determination of monomer reactivity ratios for copolymerization systems involving isobornyl methacrylate (B99206) relies on analyzing the copolymer composition at low monomer conversions. Several graphical and computational methods are employed to calculate these ratios from experimental data.

Commonly used linear graphical methods include the Fineman-Ross, Kelen-Tüdos, and extended Kelen-Tüdos methods. mdpi.comnih.govtandfonline.com The Fineman-Ross method is a foundational technique for estimating reactivity ratios from copolymer composition data. jcsp.org.pkasianpubs.org The Kelen-Tüdos method and its extended version are improvements that aim to provide more reliable results by distributing the data points more evenly, thus reducing bias from data at the extremes of the feed composition. mdpi.comnih.govjcsp.org.pk Other graphical methods like the Barson-Fenn and Mao-Huglin methods are also utilized. mdpi.comtandfonline.comresearchgate.net The Mao-Huglin method, for instance, is an iterative linear approach based on the Kelen-Tüdos method that can be applied to systems with high conversions. researchgate.net

While these graphical methods are widely used, they can be subject to statistical limitations. Therefore, computational programs are often preferred for more accurate and unbiased determination of reactivity ratios. Programs like COPOINT and the Error-in-Variable Method (EVM) are frequently used. mdpi.comenpress-publisher.comresearchgate.net COPOINT can be modified to fit data to both the terminal and penultimate copolymerization models, offering a more nuanced understanding of the polymerization kinetics. nih.govresearchgate.net The EVM is a non-linear method that accounts for errors in all experimental variables, providing robust estimates of the reactivity ratios. enpress-publisher.comresearchgate.net

The general procedure involves synthesizing a series of copolymers with varying monomer feed ratios, keeping the conversion low (typically under 15%) to ensure the feed composition remains relatively constant. jcsp.org.pk The resulting copolymer composition is then determined using techniques like Nuclear Magnetic Resonance (¹H-NMR) spectroscopy or gas chromatography to analyze residual monomer content. tandfonline.comjcsp.org.pkasianpubs.orgchemicalbook.com From this data, the reactivity ratios are calculated using one or more of the aforementioned methods. mdpi.comtandfonline.com

The reactivity of isobornyl methacrylate has been studied in copolymerization with a range of comonomers, revealing diverse behaviors depending on the comonomer's structure and reactivity.

With N-Vinylpyrrolidone (NVP): In conventional free radical copolymerization, IBMA is significantly more reactive than NVP. mdpi.comnih.gov Reactivity ratios determined by the COPOINT program were r_IBMA = 2.673 and r_NVP = 0.292. mdpi.comresearchgate.net This indicates that a propagating chain ending in either an IBMA or NVP radical prefers to add IBMA. The product of the reactivity ratios (r_IBMA * r_NVP ≈ 0.78) suggests a tendency towards random copolymerization. mdpi.comasianpubs.org

With 4-Methoxybenzyl Methacrylate (MBMA): In atom transfer radical polymerization (ATRP), IBMA was found to be slightly more reactive than MBMA. jcsp.org.pk Using the Kelen-Tüdos and Fineman-Ross methods, the reactivity ratios were determined to be r_IBMA = 0.88-0.90 and r_MBMA = 0.63-0.65. jcsp.org.pk Since both values are less than 1, the system shows a tendency towards alternation, and the product r_IBMA * r_MBMA is much less than 1, confirming a strong alternating tendency. jcsp.org.pk

With Acrylonitrile (B1666552) (AN): During free radical polymerization, IBMA is more reactive than acrylonitrile. The Kelen-Tüdos method yielded reactivity ratios of r_IBMA = 1.63 and r_AN = 0.61, while the EVM method gave similar values of r_IBMA = 1.58 and r_AN = 0.60. enpress-publisher.comresearchgate.net The product of these ratios (r_IBMA * r_AN ≈ 0.96-0.99) is close to 1, suggesting the formation of a nearly ideal random copolymer. enpress-publisher.com

With Tetrahydrofurfuryl Methacrylate (THFMA): In photocopolymerization, THFMA is more reactive than IBMA. tandfonline.comchemicalbook.com The average reactivity ratios were found to be r_THFMA = 2.51 and r_IBMA = 0.47. researchgate.net This indicates that a propagating chain is more likely to add a THFMA monomer. tandfonline.comchemicalbook.com

With Methyl Methacrylate (MMA): Copolymers of IBMA and MMA were synthesized via free-radical suspension polymerization. researchgate.net Studies on their anionic random copolymerization suggest that the reactivity ratios are comparable, leading to an almost Bernoullian (equal) distribution of the monomers in the copolymer chain. researchgate.netacs.org

With 2-Octyl Acrylate (B77674) (2-OA): The emulsion copolymerization of IBMA with 2-OA has been explored for producing bio-based coatings. ehu.es The difference in reactivity between the methacrylate (IBMA) and acrylate (2-OA) monomers presents challenges, but successful copolymerization has been achieved. ehu.es

With Tridecyl Methacrylate (TDMA): Nitroxide-mediated polymerization (NMP) has been used to create copolymers of IBMA and TDMA. researchgate.net These copolymerizations were well-controlled, allowing for the synthesis of materials with tunable glass transition temperatures. researchgate.net

Table 1: Monomer Reactivity Ratios for Isobornyl Methacrylate (M1) with Various Comonomers (M2)

| Comonomer (M2) | Polymerization Method | r1 (IBMA) | r2 (Comonomer) | r1 * r2 | Tendency | Reference |

|---|---|---|---|---|---|---|

| N-Vinylpyrrolidone | Free Radical | 2.673 | 0.292 | 0.78 | Random | mdpi.comresearchgate.net |

| 4-Methoxybenzyl Methacrylate | ATRP | 0.88 | 0.63 | 0.55 | Alternating | jcsp.org.pk |

| Acrylonitrile | Free Radical | 1.58 | 0.60 | 0.95 | Random | enpress-publisher.comresearchgate.net |

| Tetrahydrofurfuryl Methacrylate | Photopolymerization | 0.47 | 2.51 | 1.18 | Random | researchgate.net |

| Methyl Methacrylate | Anionic | ~1 | ~1 | ~1 | Ideal Random | researchgate.netacs.org |

Sequence Distribution Analysis in Isobornyl Methacrylate Copolymers

The sequence distribution of monomer units along a copolymer chain is a direct consequence of the monomer reactivity ratios and has a profound impact on the polymer's macroscopic properties.

The distribution of monomer sequences can be quantified by calculating the fractions of dyads (pairs of adjacent monomers) and triads (sequences of three monomers). For a copolymer of IBMA (I) and a comonomer (A), there are two types of homodyads (I-I, A-A) and one type of heterodyad (I-A). These distributions are calculated from the reactivity ratios and the monomer feed composition. mdpi.comresearchgate.net

For instance, in the IBMA-NVP system, the dyad sequence fractions were calculated to understand the copolymer structure. researchgate.net Similarly, for THFMA-IBMA copolymers, dyad sequence distribution was calculated using the Igarashi and Pyun method. tandfonline.comresearchgate.net In the case of IBMA-Acrylonitrile copolymers, detailed microstructural analysis using 2D NMR spectroscopy allowed for the identification and quantification of compositional and configurational triads, such as III, IIA, AIA, IAA, AAI, and AAA sequences. enpress-publisher.comresearchgate.net This level of detail provides a deep understanding of the arrangement of monomer units along the polymer backbone.

The mean sequence length (μ) describes the average number of identical monomer units that appear consecutively in the copolymer chain. It is another important parameter derived from the reactivity ratios that helps to characterize the polymer's microstructure. mdpi.comresearchgate.net For a copolymer of IBMA (I) and a comonomer (A), the mean sequence lengths are calculated as μ_I = 1 + r_I * ([I]/[A]) and μ_A = 1 + r_A * ([A]/[I]).

In studies of IBMA with NVP, the mean sequence lengths were calculated to further describe the structural parameters of the resulting statistical copolymers. nih.govresearchgate.net For the copolymerization of IBMA with THFMA, the sequence length distribution for THFMA was found to be higher with an increase in its feed content, which is consistent with its higher reactivity ratio compared to IBMA. tandfonline.comresearchgate.net

The product of the reactivity ratios (r1 * r2) provides insight into the alternating tendency of the copolymerization.

If r1 * r2 = 1 , the system is ideal, and a random copolymer is formed. This is observed in the IBMA-Acrylonitrile system. enpress-publisher.com

If r1 * r2 < 1 , there is a tendency for alternation between the two monomer units. This is strongly evident in the IBMA-4-Methoxybenzyl Methacrylate system. jcsp.org.pk

If r1 * r2 > 1 , there is a tendency to form block-like structures of both monomers.

These analyses of sequence distribution and mean sequence length are crucial for correlating the polymerization kinetics with the final polymer's physical and thermal properties. mdpi.comtandfonline.com

Synthesis of Isobornyl Methacrylate Block and Graft Copolymers

Beyond random and statistical copolymers, the unique properties of IBMA have been exploited in more complex polymer architectures like block and graft copolymers.

Block Copolymers: Block copolymers containing PIBMA are of interest for applications such as thermoplastic elastomers, where a high-Tg PIBMA block can serve as a hard, glassy phase at service temperatures. Poly(isobornyl methacrylate)-b-polybutadiene-b-poly(isobornyl methacrylate) (PIBMA-b-PBD-b-PIBMA) triblock copolymers have been synthesized via anionic polymerization. acs.orgresearchgate.net In this synthesis, a difunctional initiator is used to first polymerize the central PBD block, followed by the sequential addition and polymerization of IBMA to form the outer hard blocks. acs.org This method yields well-defined triblock copolymers with narrow molecular weight distributions. acs.orgresearchgate.net

Similarly, more complex block copolymers have been created by incorporating methyl methacrylate (MMA) along with IBMA. For example, poly[poly(IBMA-co-MMA)-b-poly(BD)-b-poly(MMA-co-IBMA)] and poly[poly(IBMA)-b-poly(MMA)-b-poly(BD)-b-poly(MMA)-b-poly(IBMA)] have been synthesized by sequential anionic polymerization. acs.org Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been employed to synthesize block copolymers of N-vinylpyrrolidone and isobornyl methacrylate. mdpi.com

Graft Copolymers: Grafting IBMA onto a pre-existing polymer backbone is another method to modify material properties. The radical-induced grafting of IBMA onto cis-polybutadiene (PBD) has been studied using benzoyl peroxide as an initiator. asianpubs.org In this process, radicals are generated on the PBD backbone, which then initiate the polymerization of IBMA monomers to form grafted chains. asianpubs.orgasianpubs.org The extent of grafting can be controlled by varying parameters such as monomer concentration, initiator concentration, and temperature. asianpubs.org Infrared spectroscopy is used to confirm the formation of the graft copolymer and to determine the site of grafting on the PBD backbone. asianpubs.orgasianpubs.org

Controlled Radical Polymerization for Block Copolymer Synthesis

Controlled/"living" radical polymerization (CRP) techniques are pivotal for synthesizing polymers with well-defined structures, narrow molecular weight distributions, and active chain ends that allow for sequential monomer addition. dergipark.org.tr Several CRP methods have been successfully employed for the polymerization of isobornyl methacrylate to create block copolymers, including Nitroxide-Mediated Polymerization (NMP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).

Nitroxide-Mediated Polymerization (NMP): NMP has been utilized to copolymerize isobornyl methacrylate (IBOMA) with monomers like β-myrcene (My) in bulk. rsc.orgresearchgate.net For instance, using an SG1-based alkoxyamine initiator (NHS-BlocBuilder) at 100 °C, researchers have demonstrated controlled copolymerization, achieving a linear increase in molecular weight with conversion and low dispersity (Đ ≤ 1.41). rsc.orgresearchgate.net The high degree of chain-end fidelity in these reactions is crucial for the subsequent synthesis of block copolymers. rsc.orgresearchgate.net NMP has also been investigated for the polymerization of bio-based methacrylates like IBOMA in miniemulsion systems, offering an alternative to bulk or solution methods. mcgill.ca

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a highly versatile CRP method compatible with a wide range of monomers, including IBOMA. mdpi.commdpi.com It has been employed to synthesize triblock copolymer-based thermoplastic elastomers (TPEs) where poly(isobornyl methacrylate) (PIBOMA) serves as the hard, high-Tg block. researchgate.net The synthesis is often conducted via emulsion polymerization, using a suitable chain transfer agent (CTA) to mediate the process. researchgate.netmdpi.com The selection of the RAFT agent is critical and depends on the reactivity of the comonomer. For more-activated monomers (MAMs) like methacrylates, trithiocarbonates are effective, while dithiocarbamates are used for less-activated monomers (LAMs). merckmillipore.com This technique offers excellent control over the molecular characteristics of the resulting copolymers. mdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another robust technique for synthesizing well-defined acrylate-based block copolymers. dergipark.org.tracs.orgnih.gov Systems using a copper catalyst, such as Cu(I)Br with a ligand like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), can facilitate very fast polymerization of IBOMA even at ambient temperatures. atamanchemicals.com ATRP has been successfully used to create multiblock copolymers where PIBOMA constitutes the hard block, combined with soft blocks like poly(butyl acrylate) or poly(lauryl acrylate). acs.orgnih.gov This method allows for the synthesis of polymers with varied elastomeric properties suitable for specific applications. acs.orgnih.gov

| Polymerization Technique | Typical Initiator/Catalyst System | Key Features for IBOMA Polymerization | Example Comonomers |

|---|---|---|---|

| Nitroxide-Mediated Polymerization (NMP) | SG1-based alkoxyamines (e.g., BlocBuilder™) | Good control over molecular weight; enables synthesis of TPEs. rsc.orgresearchgate.net | β-Myrcene, Styrene (B11656). rsc.org |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Trithiocarbonates, Dithioesters | Versatile for various monomers; allows for emulsion polymerization. researchgate.net | N-vinylpyrrolidone, various acrylates. researchgate.netmdpi.com |

| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br/PMDETA | Fast polymerization at ambient temperatures; used for multiblock copolymers. acs.orgatamanchemicals.com | Butyl acrylate, Lauryl acrylate, Methyl methacrylate. acs.orgnih.gov |

Triblock Copolymer Architectures and Microphase Separation

Triblock copolymers containing PIBOMA as hard end-blocks and a soft, low-Tg mid-block are of significant interest as thermoplastic elastomers. The high Tg of the PIBOMA domains (which can be around 180°C) provides physical crosslinks at service temperatures, while the soft mid-block imparts flexibility. researchgate.net

A notable example is the synthesis of IBOMA-My-IBOMA triblock copolymers via NMP. rsc.orgresearchgate.net These materials exhibit two distinct glass transition temperatures, one corresponding to the soft poly(β-myrcene) mid-block (around -60°C) and another for the hard PIBOMA end-blocks (around +180°C). rsc.orgresearchgate.net This clear separation of Tgs is strong evidence of microphase separation, a phenomenon where the immiscible blocks self-assemble into distinct nanodomains. rsc.orgresearchgate.netresearchgate.net This structure was further confirmed by atomic force microscopy (AFM). rsc.orgresearchgate.net

Similarly, triblock copolymers have been designed via RAFT emulsion polymerization, incorporating short isobornyl methacrylate blocks at both ends of the polymer chain. researchgate.net These thermoplastic elastomers show distinct microphase separation with a wide interval between the glass transition temperatures of the hard and soft phases (150-185°C). researchgate.net The resulting materials exhibit good heat resistance, maintaining high elongation at break (>200%) even at 100°C. researchgate.net

The morphology of these microphase-separated structures, which can be lamellar, cylindrical, or spherical, is critical to the material's mechanical properties. researchgate.netelsevierpure.com For example, gels have been formed from methacrylate-alkylene-methacrylate (M-A-M) triblock copolymers where the end blocks are composed of poly(isobornyl methacrylate) or copolymers of isobornyl methacrylate and methyl methacrylate. google.com These structures demonstrate the versatility of using IBOMA to create materials with tailored properties based on their nanostructured morphology. google.com

| Triblock Copolymer Architecture | Synthesis Method | Soft Block Tg | Hard Block (PIBOMA) Tg | Key Finding |

|---|---|---|---|---|

| IBOMA-Myrcene-IBOMA | NMP | ~ -60 °C rsc.orgresearchgate.net | ~ +180 °C rsc.orgresearchgate.net | Clear microphase separation confirmed by two distinct Tgs and AFM. rsc.orgresearchgate.net |

| PIBOMA-TPEs | RAFT Emulsion Polymerization | Varies | ~180 °C researchgate.net | Distinct microphase separation with a wide inter-Tg interval (150-185°C), leading to good heat and oil resistance. researchgate.net |

| (MMA/IBMA)-EB-(MMA/IBMA) | Anionic Polymerization | Varies (Ethylene/butylene mid-block) | Varies (Mixed methacrylate end-block) | Forms stable gels with high-Tg end blocks. google.com |

Network Polymerization and Crosslinking Reactions

Isobornyl methacrylate can be polymerized to form crosslinked networks, creating rigid materials with high thermal stability. This is often achieved by copolymerizing IBOMA with a multifunctional monomer that acts as a crosslinking agent. researchgate.net

One study investigated the polymerization of polyethylene (B3416737) (PE) dissolved in isobornyl methacrylate, which acts as a reactive solvent. researchgate.net By including 1,4-butanediol (B3395766) dimethacrylate (BDDMA) as a crosslinker, a crosslinked poly(isobornyl methacrylate) network was formed in the presence of the PE. researchgate.net The polymerization was initiated with either benzoyl peroxide (BPO) or dicumyl peroxide (DCPO) at elevated temperatures. researchgate.net During the reaction, phase separation of a PE-rich phase occurred, resulting in a complex final morphology. researchgate.net

The free-radical polymerization of IBOMA is facilitated by its molecular structure, leading to a polymer with a high glass transition temperature. atamanchemicals.com Polymerization can be initiated by various means, including peroxides, azo compounds, and even light. atamanchemicals.comforeverest.net This reactivity makes IBOMA a useful component in formulations for coatings and specialty plastics, where it can be crosslinked to enhance properties like scratch resistance and hardness. atamanchemicals.comforeverest.net The formation of these networks is a key aspect of its application in durable materials.

Advanced Characterization Methodologies for Isobornyl Methacrylate Polymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are fundamental in elucidating the detailed chemical structure of PIBMA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed microstructural analysis of PIBMA. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to resolve complex and overlapping signals, providing insights into the polymer's configuration and composition. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of PIBMA shows characteristic signals corresponding to the different protons in the polymer structure. Broad multiplets between 4.16 and 4.62 ppm are typically assigned to the H18 proton of the isobornyl group. mdpi.com The protons of the phenyl ring of benzyl (B1604629) methacrylate (B99206) in copolymers appear between 7.0 and 7.5 ppm, while the -CH proton in the isobornyl methacrylate unit is observed at approximately 4.35 ppm. dergi-fytronix.com Protons from the methyl and methylene (B1212753) groups in the polymer backbone appear at around 1.9 ppm and 0.7 ppm, respectively. dergi-fytronix.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of PIBMA. The chemical shifts of the carbonyl carbon, quaternary carbon, and methyl carbon are sensitive to the polymer's configurational and compositional sequences. researchgate.net For instance, in copolymers of isobornyl methacrylate and acrylonitrile (B1666552), the nitrile group's carbon atom appears at a chemical shift of δ 118.8–122.0 ppm. researchgate.net The carbonyl carbon signal of the isobornyl unit is also sensitive to the triad (B1167595) compositional and configurational sequences. researchgate.net

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR experiments are used to differentiate between CH, CH₂, and CH₃ groups. In the analysis of isobornyl methacrylate copolymers, DEPT-135 spectra help in assigning the various carbon signals, confirming the presence of specific groups and their environments within the polymer chain. researchgate.netenpress-publisher.com For example, quaternary carbons, like C4 and C7 of the isobornyl unit, will not appear in a DEPT-135 spectrum, which aids in their identification. researchgate.net

2D HSQC: Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is instrumental in correlating proton and carbon signals, which is particularly useful for resolving highly overlapped and complex spectra of PIBMA and its copolymers. researchgate.netresearchgate.net HSQC can reveal the compositional and configurational sensitivity of various carbons, such as the α-methyl carbon and the methylene carbon of the isobornyl unit, up to the triad level. researchgate.net This technique is crucial for making unambiguous assignments of both proton and carbon resonances in the polymer structure. researchgate.netenpress-publisher.com

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | H18 (isobornyl) | 4.16 - 4.62 | mdpi.com |

| ¹H | Phenyl (benzyl methacrylate) | 7.0 - 7.5 | dergi-fytronix.com |

| ¹H | -CH (isobornyl methacrylate) | ~4.35 | dergi-fytronix.com |

| ¹H | CH₃ (backbone) | ~1.9 | dergi-fytronix.com |

| ¹H | CH₂ (backbone) | ~0.7 | dergi-fytronix.com |

| ¹³C | Nitrile (acrylonitrile copolymer) | 118.8 - 122.0 | researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a polymer and to monitor the polymerization process. In the FTIR spectrum of PIBMA, a sharp and intense peak appears around 1772 cm⁻¹, which is characteristic of the ester carbonyl group (C=O) stretching vibration. mdpi.com Aliphatic C-H stretching vibrations of the CH₃ and CH₂ groups are observed at approximately 2952 and 2877 cm⁻¹. mdpi.com The asymmetric and symmetric C-O-C stretching vibrations of the ester groups are assigned to bands at 1237 and 1146 cm⁻¹, respectively. mdpi.com The disappearance of the C=C bond stretching vibration peak from the monomer spectrum upon polymerization confirms the reaction of the vinyl group. dergi-fytronix.com

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2952 and 2877 | Aliphatic C-H stretching (CH₃ and CH₂) | mdpi.com |

| 1772 | Ester carbonyl (C=O) stretching | mdpi.com |

| 1237 | Asymmetric C-O-C stretching | mdpi.com |

| 1146 | Symmetric C-O-C stretching | mdpi.com |

| 1390 and 753 | α-methyl group vibrations | mdpi.com |

Chromatographic Analysis of Polymer Molecular Characteristics

Chromatographic techniques are indispensable for determining the molecular weight, molecular weight distribution, and purity of PIBMA.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity index (PDI) of PIBMA. polymersource.capolymersource.ca The technique separates polymer molecules based on their size in solution. researchgate.net For PIBMA analysis, tetrahydrofuran (B95107) (THF) is a commonly used solvent. amazonaws.com The molecular weight distribution is crucial as it influences properties like chemical resistance and cross-linking rate. amazonaws.com By using GPC, different samples of PIBMA can be compared based on their molecular weight distributions, which in turn relates to their end-use properties. amazonaws.com For example, PIBMA synthesized via RAFT polymerization showed a linear increase in number average molecular weight (Mn) with monomer conversion and a low PDI of less than 1.35. mdpi.com

| Sample | Polymerization Method | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| PIBOMA40K | RAFT | 28,300 | 1.9 | mdpi.com |

| P3634F1-iBMA | Anionic | 22,500 | 1.25 | polymersource.ca |

| F80/20 | Free Radical | - | 1.98 - 2.10 | mdpi.com |